Pent-4-ynal
Overview
Description
Pent-4-ynal is a chemical compound with the CAS Number: 18498-59-4 . Its molecular weight is 82.1 and its linear formula is C5H6O . It is stored in an inert atmosphere, under -20C . The physical form of Pent-4-ynal is liquid .
Molecular Structure Analysis
The Inchi Code of Pent-4-ynal is 1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of Pent-4-ynal.It is shipped in a cold pack . Unfortunately, the search results do not provide more detailed information about the physical and chemical properties of Pent-4-ynal.
Scientific Research Applications
Catalytic Applications : Hoffman and Carreira (2011) described the use of pent-4-ynal in catalytic asymmetric intramolecular hydroacylation reactions. This process involved rhodium/phosphoramidite-alkene ligand complexes and was significant for the preparation of cyclopentanones, highlighting pent-4-ynal's utility in synthetic organic chemistry (Hoffman & Carreira, 2011).
Metabolic Studies : Research by Hiltunen et al. (1978) explored the metabolic effects of pent-4-ynal derivatives in isolated perfused rat hearts. They found that pent-4-ynal influenced oxygen consumption and glycolytic flux, providing insights into its effects on cellular metabolism (Hiltunen, Jauhonen, Savolainen, & Hassinen, 1978).
Tissue Permeability Research : Kipnis and Cori (1957) utilized a pentose-related compound in their study of tissue permeability, particularly focusing on sugar penetration and utilization in muscle tissues (Kipnis & Cori, 1957).
Chemical Structure Analysis : Ryan et al. (2018) conducted a study where they investigated the base-catalyzed condensation reaction involving pent-4-ynal derivatives. This research provided valuable data for understanding the chemical structure and reactions of such compounds (Ryan, Bedard, Baidilov, Tius, & Hudlický, 2018).
Analytical Chemistry : In the field of analytical chemistry, studies have been conducted using pent-4-ynal derivatives for sensitive and selective preconcentration of certain compounds. For example, Akkaya, Bozyiğit, and Bakırdere (2019) used stearic acid-coated magnetic nanoparticles for the preconcentration of compounds including pent-4-ynal derivatives (Akkaya, Bozyiğit, & Bakırdere, 2019).
Synthetic Methodology Development : Song et al. (2013) developed a novel synthetic methodology involving ynals, which includes pent-4-ynal. They reported a pyrrolidine-catalyzed [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols, leading to the efficient synthesis of benzoxazoles (Song, Chen, Song, Zhang, Zhang, & Wang, 2013).
Safety And Hazards
properties
IUPAC Name |
pent-4-ynal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYVHZFRBJJWSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-ynal |
Citations
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